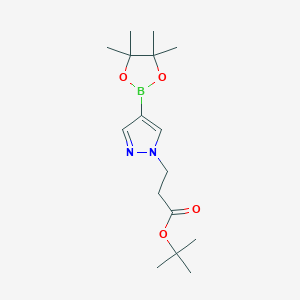

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate

Description

This compound features a tert-butyl ester group attached to a propanoate chain, which is further linked to a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis . Its tert-butyl group enhances steric protection, improving stability under basic conditions while allowing acid-mediated deprotection .

Properties

IUPAC Name |

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O4/c1-14(2,3)21-13(20)8-9-19-11-12(10-18-19)17-22-15(4,5)16(6,7)23-17/h10-11H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTXFWTZRGNWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrazole Precursor

The boronate ester is typically introduced via palladium-catalyzed borylation of a halogenated pyrazole. For example, 4-bromo-1H-pyrazole serves as the starting material.

Miyaura Borylation Reaction

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Boron reagent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).

-

Base : KOAc (3.0 equiv).

-

Solvent : 1,4-Dioxane or THF.

-

Temperature : 80–100°C under inert atmosphere.

-

Time : 12–24 hours.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronate ester.

Yield Optimization :

-

Catalyst loading : Higher Pd concentrations (5 mol%) improve conversion but risk side reactions.

-

Solvent choice : 1,4-Dioxane enhances reaction efficiency due to its high boiling point and compatibility with Pd catalysts.

Example Protocol :

-

Combine 4-bromo-1H-pyrazole (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in 1,4-dioxane.

-

Heat at 80°C under N₂ for 18 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the boronate-pyrazole.

Alkylation of Pyrazole with tert-Butyl 3-Bromopropanoate

Synthesis of tert-Butyl 3-Bromopropanoate

Esterification Protocol :

-

React 3-bromopropanoic acid with tert-butanol in the presence of H₂SO₄ (catalytic) under reflux.

-

Isolate the ester via distillation or extraction.

Purity : >95% (GC-MS analysis).

N-Alkylation of Pyrazole

Reaction Conditions :

-

Base : K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

-

Solvent : DMF or acetonitrile.

-

Temperature : 60–80°C.

-

Time : 6–12 hours.

Mechanistic Pathway :

The base deprotonates the pyrazole’s NH, enabling nucleophilic attack on the alkyl bromide.

Example Protocol :

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv) and tert-butyl 3-bromopropanoate (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 80°C for 8 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate gradient).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Borylation-Alkylation Strategy

A sequential one-pot approach eliminates intermediate purification:

-

Perform Miyaura borylation of 4-bromo-1H-pyrazole.

-

Directly add tert-butyl 3-bromopropanoate and base to the reaction mixture.

Advantages : Reduced handling losses.

Challenges : Compatibility of Pd catalyst with alkylation conditions.

Reported Yield : 65% (lower due to competing side reactions).

Mitsunobu Reaction for N-Alkylation

Conditions :

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Solvent : THF.

Limitations : Requires a hydroxylated precursor (e.g., 3-hydroxypropanoate), which adds synthetic steps.

Critical Parameters and Troubleshooting

Boronate Stability

Regioselectivity in Alkylation

Purification Challenges

-

Column chromatography : Essential for removing Pd residues and unreacted starting materials.

-

Solvent systems : Hexane/ethyl acetate (3:1 to 1:1) effectively separate the product.

Scalability and Industrial Considerations

Catalyst Recycling

-

Pd recovery : Use of polymer-supported Pd catalysts reduces costs in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids or borates.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.

Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Pyrazolines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate has been investigated for its potential role in drug development. Its unique boron-containing structure allows it to interact with biological molecules effectively.

Case Study: Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. A study focused on the synthesis of various boron-containing compounds showed promising results in inhibiting cancer cell proliferation. The incorporation of the pyrazole moiety enhances biological activity by targeting specific enzymes involved in cancer progression .

Catalysis

The compound serves as a catalyst in various organic reactions. The presence of the boron atom allows for enhanced reactivity and selectivity in catalytic processes.

Example: Suzuki-Miyaura Coupling

In organic synthesis, this compound can be utilized in Suzuki-Miyaura coupling reactions. This reaction is critical for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Materials Science

The compound's stability and unique properties make it suitable for applications in materials science.

Example: Polymer Synthesis

Research indicates that this compound can be used as a monomer in the synthesis of polymers with desirable mechanical properties. The incorporation of boron into polymer structures can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate is primarily based on its ability to form stable complexes with transition metals. The boronic ester group interacts with metal centers, facilitating various catalytic processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Structural Modifications in Ester Groups

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)propanoate

- Key Difference : Ethyl ester replaces tert-butyl.

- Molecular weight increases to 308.18 g/mol (vs. ~294.15 g/mol for tert-butyl analog) .

- Applications : Suitable for reactions requiring milder deprotection conditions .

tert-Butyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)propanoate

- Key Difference: Additional methyl group on the propanoate chain.

- Impact : Enhanced steric bulk may reduce reactivity in cross-coupling reactions but improve metabolic stability in drug candidates .

Substitutions with Heterocycles

tert-Butyl 3-(Cyanomethyl)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)azetidine-1-carboxylate

- Key Difference: Azetidine ring and cyanomethyl substituent.

- The nitrile group introduces polarity, affecting solubility and hydrogen-bonding interactions .

- Applications : Used as an intermediate in kinase inhibitor synthesis (e.g., Baricitinib Impurity 31) .

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylate

- Key Difference: Direct linkage of boronic ester to pyrazole without a propanoate spacer.

- Impact : Simplified structure may improve reactivity in Suzuki couplings due to reduced steric hindrance. Molecular formula: C14H23BN2O4; purity: 97% .

Functional Group Variations

2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)propan-1-ol

- Key Difference : Hydroxyl group replaces ester.

- Molecular formula: C13H23BN2O3; molecular weight: 266.14 g/mol .

- Applications : Useful in prodrug designs requiring hydroxyl-mediated release .

Biological Activity

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of a pyrazole moiety and a boron-containing dioxaborolane group, suggest potential biological activities that warrant detailed investigation.

- Molecular Formula : C₁₃H₁₉B₁O₄

- Molecular Weight : 256.146 g/mol

- CAS Number : 134892-19-6

Biological Activity Overview

Research indicates that compounds containing pyrazole and boron groups exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has been explored in several studies.

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The boron atom in the dioxaborolane may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The pyrazole ring can act as a scaffold for binding to various receptors.

- Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example:

- Pyrazole-boronate synthesis : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with tert-butyl 3-bromopropanoate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80°C for 12–24 hours .

- Esterification : Protect the carboxylic acid group of 3-(4-boronate-pyrazol-1-yl)propanoic acid with tert-butyl groups using Boc₂O (di-tert-butyl dicarbonate) and DMAP in anhydrous DCM .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and pyrazole/dioxaborolane protons .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ expected at m/z 365.23) .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. What are the critical safety precautions for handling this compound?

- Thermal stability : Avoid exposure to open flames or sparks (decomposes above 150°C) .

- Protective measures : Use gloves, goggles, and fume hoods; store in a dry, inert atmosphere (argon) at 2–8°C .

Q. What are its primary applications in basic research?

- Boronate intermediates : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl compounds .

- Proteolysis-targeting chimeras (PROTACs) : As a boron-containing linker for targeted protein degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for its synthesis?

- Catalyst screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved coupling efficiency .

- Solvent effects : Use toluene/DMF (4:1) to enhance boronate reactivity .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C .

Q. What strategies address regioselectivity challenges in pyrazole functionalization?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate the pyrazole N-H group before introducing the boronate .

- Protecting group chemistry : Temporarily block reactive sites with TBS (tert-butyldimethylsilyl) groups .

Q. How does the dioxaborolane moiety influence stability under aqueous conditions?

- Hydrolysis sensitivity : The boronate ester hydrolyzes in protic solvents (e.g., methanol/water) within 6 hours at RT. Stabilize with 1% acetic acid .

- pH-dependent reactivity : Stable at pH 7–9 but decomposes in strongly acidic (pH <3) or basic (pH >11) conditions .

Q. What analytical methods resolve contradictions in spectral data?

- 2D NMR (HSQC, HMBC) : Clarify ambiguous ¹³C signals (e.g., distinguishing tert-butyl carbons from pyrazole carbons) .

- X-ray crystallography : Confirm the spatial arrangement of the dioxaborolane and pyrazole groups .

Q. How is this compound utilized in targeted protein degradation studies?

Q. What are the limitations of using this compound in multistep syntheses?

- Boron leaching : Partial loss of the dioxaborolane group during column chromatography (silica gel). Mitigate with neutral alumina .

- Steric hindrance : The tert-butyl group may reduce reactivity in bulky substrates. Switch to methyl esters for improved coupling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.